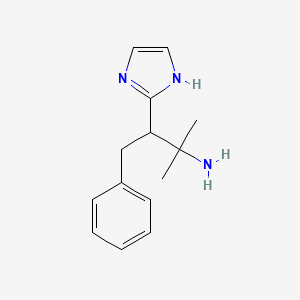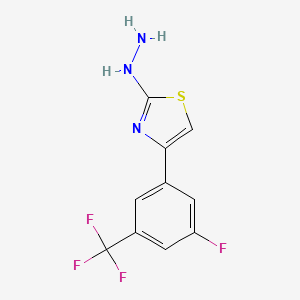![molecular formula C10H17NO3 B11770687 (1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B11770687.png)
(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate is a complex organic compound with a unique structure. It belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and applications. This compound is of particular interest in various fields of scientific research due to its potential biological and chemical activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the desired heterocyclic ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially enhancing its stability or reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic synthesis pathways.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to (1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate include:
- tert-Butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate
- tert-Butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and stereochemistry, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
ethyl (3S,3aS,6aR)-6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)9-6-3-4-8(12)7(6)5-11-9/h6-9,11-12H,2-5H2,1H3/t6-,7-,8?,9-/m0/s1 |
InChI-Schlüssel |
GRXQOJCSUYVLMI-QKDHONSWSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1[C@H]2CCC([C@H]2CN1)O |
Kanonische SMILES |
CCOC(=O)C1C2CCC(C2CN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


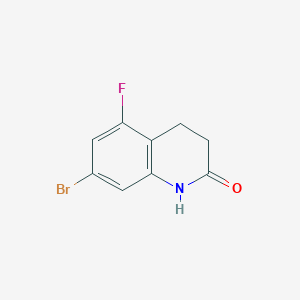
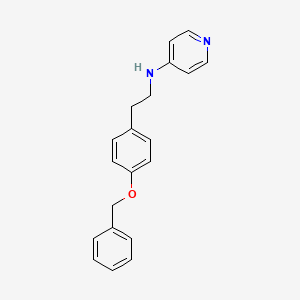
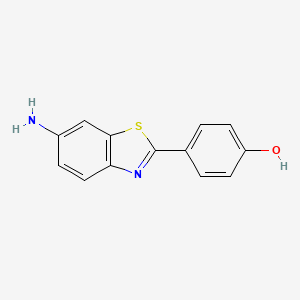
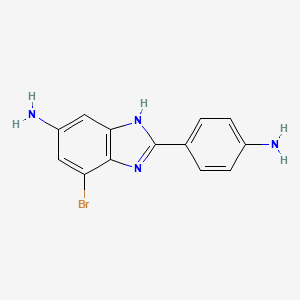
![4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B11770633.png)

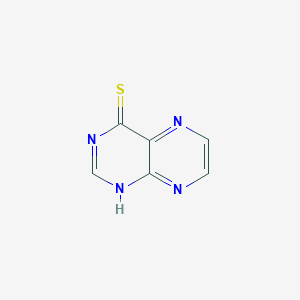
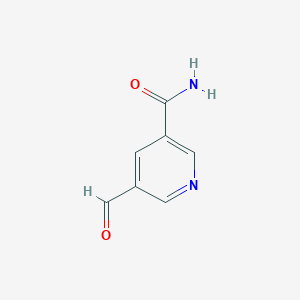
![7-((R)-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11770653.png)
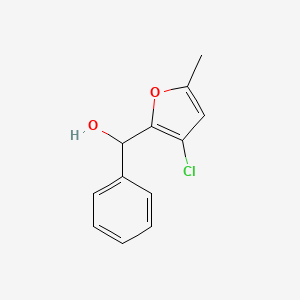
![Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate](/img/structure/B11770662.png)
![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11770680.png)
